molecular formula C9H7BrF3N3 B1462879 5-Bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)nicotinonitrile CAS No. 1171919-20-2

5-Bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B1462879
CAS RN: 1171919-20-2
M. Wt: 294.07 g/mol
InChI Key: VNCYUYFAHHYDTD-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)nicotinonitrile, or 5-Br-6-Me-2-MA-4-TFM-NN, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless and odorless solid that is soluble in water and other organic solvents. This compound has been used in a variety of studies, including those related to drug development and drug delivery. It has also been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various compounds. In

Scientific Research Applications

Synthesis and Characteristics

  • Synthesis and Antiprotozoal Activity : A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine, which includes the synthesis of compounds from nicotinonitrile derivatives, highlights the potential use of these compounds in antiprotozoal applications. These compounds exhibited significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some showing promising in vivo activity in a mouse model for trypanosomiasis (Ismail et al., 2003).

  • Efficient Synthesis Techniques : Another paper details an efficient synthesis route for nicotinonitrile derivatives, which are critical intermediates in the production of various pharmaceutical agents. This study could provide insights into the synthetic pathways that might be applicable to the compound (Hirokawa et al., 2000).

  • Characterization of Nicotinonitriles : The synthesis and characterization of nicotinonitriles, including methods for bromination and conversion to diamidines, are discussed. These procedures highlight the versatility of nicotinonitriles in chemical synthesis and their potential as intermediates in the development of new chemical entities (Qi-fan, 2010).

Potential Applications

  • Anticancer Activity : Research into novel amide tagged trifluoromethyl indole and pyrimido indole derivatives synthesized from nicotinonitrile derivatives showed promising anticancer activity against several human cancer cell lines. This suggests that nicotinonitrile derivatives, by extension, could have applications in cancer research (Mandadi et al., 2021).

  • Bronchodilation Properties : A study on the synthesis and bronchodilation properties of nicotinonitrile-containing compounds revealed that some synthesized analogues exhibited significant bronchodilation properties, suggesting potential therapeutic applications in respiratory disorders (Soliman et al., 2017).

properties

IUPAC Name

5-bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3N3/c1-4-7(10)6(9(11,12)13)5(3-14)8(15-2)16-4/h1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCYUYFAHHYDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)NC)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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